5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide

Catalog No.
S548760
CAS No.
1168091-68-6
M.F
C16H14FIN4O3
M. Wt
456.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imid...

CAS Number

1168091-68-6

Product Name

5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide

IUPAC Name

5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide

Molecular Formula

C16H14FIN4O3

Molecular Weight

456.21 g/mol

InChI

InChI=1S/C16H14FIN4O3/c17-13-7-10(18)1-4-14(13)20-15-12(16(24)21-25-6-5-23)3-2-11-8-19-9-22(11)15/h1-4,7-9,20,23H,5-6H2,(H,21,24)

InChI Key

RFWVETIZUQEJEF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CC3=CN=CN32)C(=O)NOCCO

Solubility

Soluble in DMSO, not in water

Synonyms

GDC0623; GDC-0632; GDC 0632; G868; G 868; G-868.

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CC3=CN=CN32)C(=O)NOCCO

Description

The exact mass of the compound Gdc-0623 is 456.00946 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

  • GDC-0623 inhibits Mitogen-Activated Protein Kinase Kinase 1 (MEK1), an enzyme in the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is involved in relaying signals from the cell surface to the nucleus, ultimately influencing cell growth and division [].
  • By inhibiting MEK1, GDC-0623 disrupts this signaling cascade, potentially leading to the suppression of tumor cell proliferation [].

In Vitro Studies

  • Studies have shown that GDC-0623 effectively inhibits the growth of various cancer cell lines harboring specific mutations, including BRAF V600E and KRAS G13D [, ].
  • These mutations are found in many cancers, including melanoma, colorectal cancer, and lung cancer [].

In Vivo Studies

  • Animal studies have shown promising results for GDC-0623 in shrinking tumors with BRAF mutations [].
  • For instance, one study demonstrated significant tumor growth inhibition in a human colon cancer model harboring the BRAF V600E mutation [].

5-(2-Fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide, also known as GDC-0623, is a synthetic compound belonging to the class of imidazopyridines. This compound features a complex structure characterized by an imidazo[1,5-a]pyridine core, which is substituted at the 5-position with a 2-fluoro-4-iodoanilino group and at the nitrogen with a 2-hydroxyethoxy moiety. The molecular formula for this compound is C16H14FIN4O3, and it has a molecular weight of approximately 456.21 g/mol .

  • GDC-0623 acts as an ATP-uncompetitive inhibitor of MEK1 [].
  • This means it binds to a site on the enzyme distinct from the ATP binding pocket, hindering its ability to transfer phosphate groups to downstream targets in the MAPK pathway [].
  • The MAPK pathway is crucial for cell growth and proliferation. By inhibiting MEK1, GDC-0623 disrupts this signaling cascade, potentially leading to cell cycle arrest and reduced tumor growth [].
  • Information on the specific toxicity of GDC-0623 is limited due to its pre-clinical stage.
  • However, MEK inhibitors can have side effects like fatigue, diarrhea, and rash [].
  • As a research compound, GDC-0623 should be handled with standard laboratory precautions for unknown substances, including wearing gloves and eye protection.
, particularly in metabolic pathways. Notably, it has been shown to form two isomeric metabolites through cytochrome P450-mediated biotransformations. One metabolite involves the formation of a pyrazol-3-ol ring via N-N bond formation between the aniline and hydroxamate groups. The other metabolite results from a Hofmann-type rearrangement leading to an imidazol-2-one structure . These reactions highlight the compound's potential for further chemical transformations in biological systems.

GDC-0623 acts primarily as a mitogen-activated protein kinase/extracellular signal-regulated kinase inhibitor. It has demonstrated significant inhibitory effects on cellular signaling pathways associated with cancer proliferation and survival. Studies indicate that it can inhibit tumor growth in various cancer models, making it a candidate for therapeutic applications in oncology . Its unique structure contributes to its selectivity and potency against specific kinases involved in tumorigenesis.

The synthesis of GDC-0623 typically involves several steps:

  • Cyclocondensation: The initial step often includes cyclocondensation reactions involving 2-(aminomethyl)pyridine derivatives and electrophilic nitroalkanes.
  • Formation of Imidazo[1,5-a]pyridine: Following cyclization, further modifications lead to the formation of the imidazo[1,5-a]pyridine core.
  • Substitution Reactions: Specific substitutions at the 5-position and nitrogen atom are achieved through nucleophilic aromatic substitution methods, utilizing various electrophiles to introduce the desired functional groups .

This multi-step synthetic route allows for precise control over the final structure and properties of GDC-0623.

GDC-0623 is primarily investigated for its potential applications in cancer therapy due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. Its specificity for certain kinases makes it a valuable candidate for targeted therapy in various malignancies, particularly those driven by aberrant MAPK signaling . Additionally, ongoing research explores its use in combination therapies to enhance efficacy against resistant cancer types.

Interaction studies have revealed that GDC-0623 exhibits selective binding affinity for specific kinases within the MAPK pathway. The compound's interactions are mediated through hydrogen bonding and hydrophobic interactions with key residues in the ATP-binding site of these kinases. Such studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile .

Several compounds share structural similarities with GDC-0623, primarily within the imidazo[1,5-a]pyridine class:

Compound NameStructure FeaturesUnique Aspects
5-(4-Bromo-2-fluoroanilino)-N-(2-hydroxypropoxy)imidazo[1,5-a]pyridine-6-carboxamideBromo substitution instead of iodineDifferent halogen may affect biological activity
5-(2-Fluoroanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamideLacks iodine substitutionPotentially different kinase selectivity
5-(4-Iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamideIodine at a different positionVariations may influence pharmacokinetics

These comparisons highlight GDC-0623's unique halogenation pattern and substitution at critical positions that contribute to its distinct biological activity and therapeutic potential.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

456.00947 g/mol

Monoisotopic Mass

456.00947 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HW67545I4Q

Wikipedia

Gdc-0623

Dates

Modify: 2023-08-15
1: Robarge KD, Lee W, Eigenbrot C, Ultsch M, Wiesmann C, Heald R, Price S, Hewitt J, Jackson P, Savy P, Burton B, Choo EF, Pang J, Boggs J, Yang A, Yang X, Baumgardner M. Structure based design of novel 6,5 heterobicyclic mitogen-activated protein kinase kinase (MEK) inhibitors leading to the discovery of imidazo[1,5-a] pyrazine G-479. Bioorg Med Chem Lett. 2014 Oct 1;24(19):4714-23. doi: 10.1016/j.bmcl.2014.08.008. Epub 2014 Aug 15. PubMed PMID: 25193232.
2: Hatzivassiliou G, Haling JR, Chen H, Song K, Price S, Heald R, Hewitt JF, Zak  M, Peck A, Orr C, Merchant M, Hoeflich KP, Chan J, Luoh SM, Anderson DJ, Ludlam MJ, Wiesmann C, Ultsch M, Friedman LS, Malek S, Belvin M. Mechanism of MEK inhibition determines efficacy in mutant KRAS- versus BRAF-driven cancers. Nature. 2013 Sep 12;501(7466):232-6. doi: 10.1038/nature12441. Epub 2013 Aug 11.  Erratum in: Nature. 2013 Oct 10;502(7470):258. PubMed PMID: 23934108.

Explore Compound Types